molecular formula C26H40O4 B13958941 Diethyl 2-methyl-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)malonate

Diethyl 2-methyl-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)malonate

Cat. No.: B13958941
M. Wt: 416.6 g/mol
InChI Key: AZDTUAAVJMVUTP-UHFFFAOYSA-N
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Description

Diethyl 2-methyl-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)malonate is an organic compound that belongs to the class of malonates. This compound features a complex structure with a tetrahydronaphthalene core, which is a partially hydrogenated form of naphthalene. The presence of the octyl group and the diethyl malonate moiety adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-methyl-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)malonate typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The process begins with the formation of the enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes nucleophilic substitution with an alkyl halide, such as 6-octyl-1,2,3,4-tetrahydronaphthalene bromide, to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-methyl-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)malonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the malonate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides and strong bases like sodium ethoxide are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include substituted malonates, carboxylic acids, and alcohols, depending on the reaction conditions and reagents used .

Scientific Research Applications

Diethyl 2-methyl-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)malonate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of diethyl 2-methyl-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)malonate involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. The pathways involved include nucleophilic substitution and addition reactions, which are crucial for its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler malonate ester used in similar synthetic applications.

    Tetralin (1,2,3,4-tetrahydronaphthalene): A related compound with a similar core structure but lacking the malonate moiety.

    Ethyl malonate: Another malonate ester with a simpler structure.

Uniqueness

Diethyl 2-methyl-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)malonate is unique due to its combination of a tetrahydronaphthalene core with a malonate ester, providing distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized synthetic applications and research .

Properties

Molecular Formula

C26H40O4

Molecular Weight

416.6 g/mol

IUPAC Name

diethyl 2-methyl-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanedioate

InChI

InChI=1S/C26H40O4/c1-5-8-9-10-11-12-13-20-14-15-22-19-23(17-16-21(22)18-20)26(4,24(27)29-6-2)25(28)30-7-3/h14-15,18,23H,5-13,16-17,19H2,1-4H3

InChI Key

AZDTUAAVJMVUTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC2=C(CC(CC2)C(C)(C(=O)OCC)C(=O)OCC)C=C1

Origin of Product

United States

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